molecular formula C7H9NO B1273276 N-benzylhydroxylamine CAS No. 622-30-0

N-benzylhydroxylamine

Cat. No. B1273276
CAS RN: 622-30-0
M. Wt: 123.15 g/mol
InChI Key: LVCDXCQFSONNDO-UHFFFAOYSA-N
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Patent
US04738803

Procedure details

5.07 g of triethylamine is added at 0° C. while stirring to a solution of 7.87 g of O.benzylhydroxylamine hydroxide in a mixture of 50 ml of water and 50 if of CHCl3. The organic phase is separated out, washed with 3×50 ml of water, dried and evaporated under a vacuum. 6 g of O.benzylhydroxylamine base are obtained. The latter is added away from air in solution in 20 ml of MeOH to a solution of 2 g of 2-benzyl acrylic acid in 10 ml of MeOH. The mixture is refluxed for 7 days and concentrated under a vacuum. The oil obtained is dissolved in 100 ml of AcOEt and N NaOH is added until a pH 10 is reached. The aqueous phase is decanted and acidified with N HCl until a pH 1-2 is reached. The acid phase is extracted with AcOEt (2×50 ml), dried and evaporated under a vacuum. The oil obtained slowly crystallizes.
Quantity
5.07 g
Type
reactant
Reaction Step One
Name
benzylhydroxylamine hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[OH-].[CH2:9]([NH:16][OH:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(Cl)(Cl)Cl>O>[CH2:9]([NH:16][OH:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.07 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
benzylhydroxylamine hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring to a solution of 7.87 g of O
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is separated out
WASH
Type
WASH
Details
washed with 3×50 ml of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under a vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.